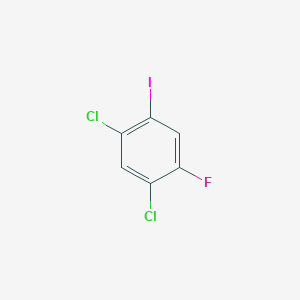

1,5-Dichloro-2-fluoro-4-iodobenzene

Description

1,5-Dichloro-2-fluoro-4-iodobenzene (CAS: 1207875-89-5, molecular formula: C₆H₂Cl₂FI) is a polyhalogenated aromatic compound featuring chlorine, fluorine, and iodine substituents at the 1,5-, 2-, and 4-positions, respectively. Its molecular weight is 290.89 g/mol, and it is characterized by high purity (≥95%) and a requirement for storage at 4–8°C to ensure stability . The compound’s GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

Molecular Formula |

C6H2Cl2FI |

|---|---|

Molecular Weight |

290.89 g/mol |

IUPAC Name |

1,5-dichloro-2-fluoro-4-iodobenzene |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

InChI Key |

UPQOGAWMZYUKAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-4-iodobenzene can be synthesized through several methods, including halogen exchange reactions and electrophilic aromatic substitution. One common method involves the iodination of 1,5-dichloro-2-fluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-iodobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or synthetic chemistry.

Comparison with Similar Compounds

Substituent Arrangement and Electronic Effects

The positions and types of halogens significantly influence reactivity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature at the 2-position in the target compound enhances the electrophilicity of adjacent positions, facilitating nucleophilic substitution reactions. In contrast, 2-Chloro-1-fluoro-4-iodobenzene lacks a second chlorine, reducing steric hindrance and altering regioselectivity .

- Stability : The requirement for refrigerated storage of this compound suggests lower thermal stability compared to analogs like 2-Chloro-1-fluoro-4-iodobenzene, which lacks additional halogens .

- Reactivity : Iodine at the 4-position in the target compound may serve as a leaving group in coupling reactions, whereas analogs with iodine at different positions (e.g., 5-position in 1,3-Dichloro-2-fluoro-5-iodobenzene) exhibit divergent reactivity patterns .

Biological Activity

1,5-Dichloro-2-fluoro-4-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine, fluorine, and iodine atoms at specific positions. The presence of multiple halogens significantly influences its reactivity and interactions with biological systems. The molecular formula is C6H2Cl2F I, with a molecular weight of approximately 290.88 g/mol.

The biological activity of halogenated compounds like this compound largely depends on their ability to interact with various biological targets:

- Halogen Bonding : The halogen atoms can engage in halogen bonding with proteins and nucleic acids, potentially altering their structure and function.

- Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, which may lead to the formation of biologically active derivatives.

- Nucleophilic Aromatic Substitution : This reaction pathway may also occur depending on the substituents present on the benzene ring.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as solubility, stability in biological environments, and metabolic pathways:

- Absorption : The compound's solubility affects its absorption into biological systems.

- Distribution : Following absorption, its distribution to various tissues is determined by its chemical properties and interactions with plasma proteins.

- Metabolism : Enzymatic metabolism may lead to the formation of active metabolites or detoxification products.

- Elimination : The compound's elimination from the body is crucial for understanding its potential toxicity and therapeutic window .

Antimicrobial Activity

Recent studies suggest that halogenated compounds exhibit promising antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| 14a (related compound) | 6.3 | Pseudomonas aeruginosa |

| 14d (related compound) | 6.3 | Escherichia faecalis |

The exact MIC for this compound remains to be determined through further empirical studies.

Case Studies

- Case Study on Anticancer Properties :

- Case Study on Enzyme Interaction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.